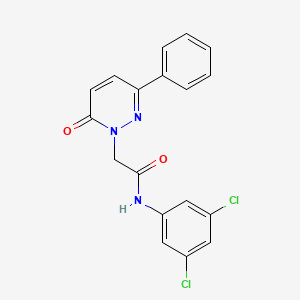![molecular formula C17H24N2O2S B5675867 (3R*,4S*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5675867.png)
(3R*,4S*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex pyrrolidin-based compounds, similar to the target molecule, often involves multi-step reactions that include 1,3-dipolar cycloaddition and subsequent modifications. A practical example of such synthesis is the large-scale production of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which serves as a useful intermediate for the synthesis of various bioactive molecules. This synthesis is achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation processes (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
Molecular structure analysis of pyrrolidin derivatives, including our compound of interest, focuses on the configuration of the pyrrolidine ring and the positioning of substituents which significantly affect the compound's reactivity and interaction. For instance, crystal structure and Hirshfeld surface analysis of a tetra-substituted pyrrolidine compound highlight the importance of substituent orientation and ring conformation (Pedroso et al., 2020).
Chemical Reactions and Properties
Pyrrolidin-based compounds undergo various chemical reactions, including cycloadditions and acylation, which are pivotal for creating complex molecular architectures. These reactions allow for the introduction of diverse functional groups, significantly altering the compound's chemical properties. For example, the efficient regioselective synthesis of 2,3,4-trisubstituted pyrroles via cycloaddition of ketene acetals showcases the versatility of pyrrolidin derivatives in synthesizing heterocyclic compounds (Misra, Panda, Ila, & Junjappa, 2007).
Propriétés
IUPAC Name |
1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(cyclopropylmethylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-21-14-4-2-3-13(7-14)15-8-19(9-16(15)18)17(20)11-22-10-12-5-6-12/h2-4,7,12,15-16H,5-6,8-11,18H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMJLTGTWJGSNI-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CSCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CSCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(cyclopropylmethylsulfanyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5675820.png)
![2-(2-methoxyethyl)-9-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675825.png)
![6-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-cyclopropyl-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5675828.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B5675833.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5675840.png)
![4-{4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1-piperidinyl}-6-methylthieno[2,3-d]pyrimidine dihydrochloride](/img/structure/B5675845.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5675853.png)
![1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-yl]-2-oxoethyl}-3,4-dihydro-2(1H)-quinolinone hydrochloride](/img/structure/B5675854.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5675860.png)
![2-isobutyl-8-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5675869.png)
![N-(4-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B5675871.png)
![2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5675878.png)
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole](/img/structure/B5675883.png)